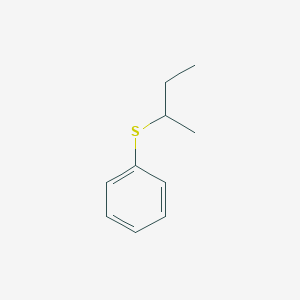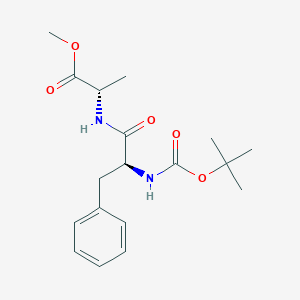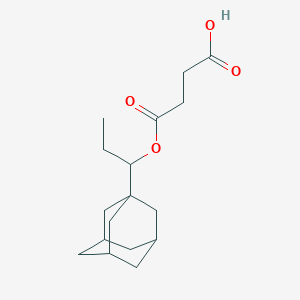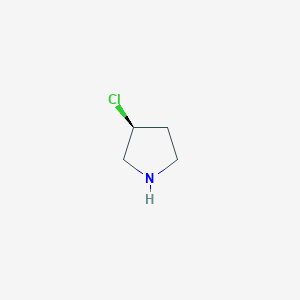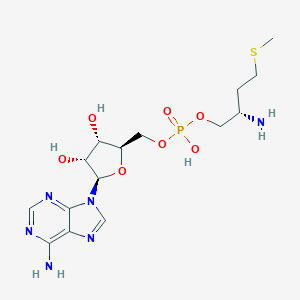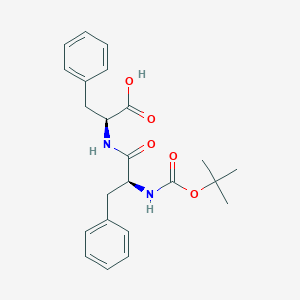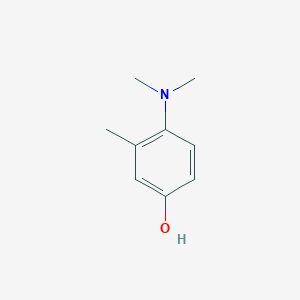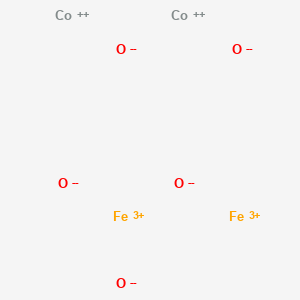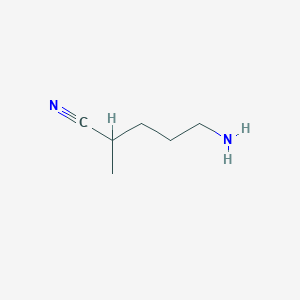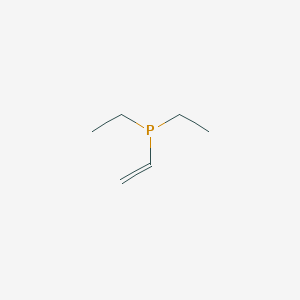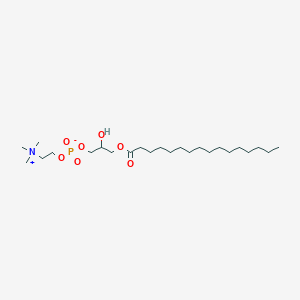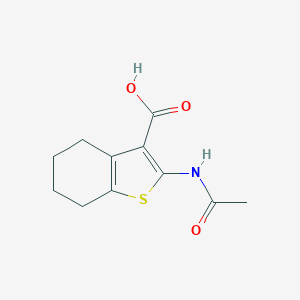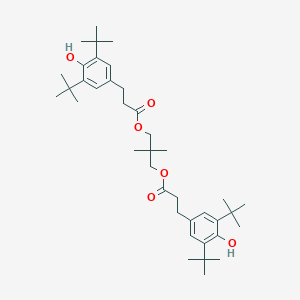
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), also known as Irganox 1098, is a synthetic antioxidant commonly used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, and ethyl acetate. Irganox 1098 is widely used in the production of plastics, rubber, and other materials to prevent degradation caused by oxidation.
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the inhibition of free radical formation and the termination of free radical chain reactions. It works by donating hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing further damage to the polymer.
生化和生理效应
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has low toxicity and is not expected to have any significant biochemical or physiological effects on humans. However, it may cause skin irritation and eye irritation upon contact.
实验室实验的优点和局限性
The advantages of using 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 in lab experiments include its high stability, low volatility, and effectiveness in preventing polymer degradation. Its limitations include its relatively high cost and the need for specialized equipment and procedures to handle it safely.
未来方向
Future research on 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 could focus on its potential applications in new areas such as medicine and biotechnology. It could also involve the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies could investigate the long-term effects of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 on the environment and human health.
合成方法
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at elevated temperatures and under an inert atmosphere to prevent oxidation of the reactants.
科学研究应用
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to be effective in protecting polymers from degradation caused by heat, light, and oxygen. It is also used in the food industry as a preservative to prevent oxidation of fats and oils.
属性
CAS 编号 |
10493-50-2 |
|---|---|
产品名称 |
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
分子式 |
C39H60O6 |
分子量 |
624.9 g/mol |
IUPAC 名称 |
[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-dimethylpropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C39H60O6/c1-35(2,3)27-19-25(20-28(33(27)42)36(4,5)6)15-17-31(40)44-23-39(13,14)24-45-32(41)18-16-26-21-29(37(7,8)9)34(43)30(22-26)38(10,11)12/h19-22,42-43H,15-18,23-24H2,1-14H3 |
InChI 键 |
BYOVXTQEHIZGIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
其他 CAS 编号 |
10493-50-2 |
同义词 |
Bis[3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propionic acid]2,2-dimethyltrimethylene ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



